molecular formula C20H18BrN3O2 B3008459 (5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1904080-55-2

(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No. B3008459
CAS RN: 1904080-55-2
M. Wt: 412.287
InChI Key: OLIGBRMOTPMCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromopyridin-3-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is also known as GSK690693, a selective inhibitor of the protein kinase AKT.

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives are widely utilized as anticorrosive materials. They exhibit significant effectiveness against metallic corrosion due to their high electron density, which allows them to adsorb and form stable chelating complexes with surface metallic atoms through coordination bonding. This property is particularly valuable in protecting materials in industrial applications and infrastructure (C. Verma, M. Quraishi, E. Ebenso, 2020).

Biotechnological Applications

Methanotrophs, bacteria capable of using methane as their sole carbon source, are being researched for their potential in generating value while utilizing methane. This includes the production of single-cell protein, biopolymers, and various metabolites. The unique bacteria's ability to transform methane into valuable products while potentially sequestering a greenhouse gas highlights an innovative area of research with environmental and industrial implications (PJ Strong, S. Xie, W. Clarke, 2015).

Drug Development and Pharmaceuticals

Quinoline derivatives play a significant role in drug development due to their bioactive properties. They have been used in developing drugs, pro-drugs, and antibiotics such as echinomycin, levomycin, and actinoleutin. Their structure, which often mimics the phosphate moiety, makes them useful in designing drugs for various therapeutic applications, including anticancer, antibacterial, and antiviral treatments (M. Fouillaud, M. Venkatachalam, E. Girard-Valenciennes, Y. Caro, L. Dufossé, 2016).

Nanotechnology and Material Science

Nanocarriers, especially those encapsulating thymoquinone (TQ), demonstrate improved oral bioavailability and efficacy in vitro and in vivo. These polymeric and lipidic nanocarriers offer a new avenue for delivering hydrophobic drugs like TQ, enhancing their therapeutic potential and possibly bringing them closer to clinical reality. This application spans pharmaceutical and biological sciences, indicating the broad impact of quinoline derivatives in material science (C. Rathore, M. Rathbone, D. Chellappan, M. Tambuwala, T. Pinto, H. Dureja, Chetna Hemrajani, G. Gupta, K. Dua, P. Negi, 2020).

properties

IUPAC Name

(5-bromopyridin-3-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-16-11-15(12-22-13-16)20(25)24-9-6-17(7-10-24)26-18-5-1-3-14-4-2-8-23-19(14)18/h1-5,8,11-13,17H,6-7,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIGBRMOTPMCEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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